REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:27][CH3:28])=[C:6]([C:8]([F:26])([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=2[N+:23]([O-])=O)[C:9](OC)=[O:10])[CH:7]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>C1COCC1.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:27][CH3:28])=[C:6]([C:8]2([F:26])[C:13]3[C:14](=[CH:15][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:18]=3)[NH:23][C:9]2=[O:10])[CH:7]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C(C(=O)OC)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])F)OC
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL 3-necked round-bottomed flask, equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (50 mL)
|
Type
|
ADDITION
|
Details
|
The combined organic layers were treated with 1N methanolic HCl (15 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated to 55° C. for a few minutes
|
Type
|
CUSTOM
|
Details
|
THF and methanol were removed
|
Type
|
CONCENTRATION
|
Details
|
by concentrating on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was dissolved in ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N NaOH (2×50 mL), 1N HCl (2×50 mL), water (2×50 mL), saturated sodium chloride solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
ADDITION
|
Details
|
The solution was then diluted with hexane (100 mL)
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal (5.0 g)
|
Type
|
TEMPERATURE
|
Details
|
heated to about 60° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to afford 10.54 g (99%) of crude product as a foam
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C1(C(NC2=CC(=CC=C12)C(F)(F)F)=O)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:27][CH3:28])=[C:6]([C:8]([F:26])([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=2[N+:23]([O-])=O)[C:9](OC)=[O:10])[CH:7]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>C1COCC1.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:27][CH3:28])=[C:6]([C:8]2([F:26])[C:13]3[C:14](=[CH:15][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:18]=3)[NH:23][C:9]2=[O:10])[CH:7]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C(C(=O)OC)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])F)OC
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL 3-necked round-bottomed flask, equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (50 mL)
|
Type
|
ADDITION
|
Details
|
The combined organic layers were treated with 1N methanolic HCl (15 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated to 55° C. for a few minutes
|
Type
|
CUSTOM
|
Details
|
THF and methanol were removed
|
Type
|
CONCENTRATION
|
Details
|
by concentrating on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was dissolved in ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N NaOH (2×50 mL), 1N HCl (2×50 mL), water (2×50 mL), saturated sodium chloride solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
ADDITION
|
Details
|
The solution was then diluted with hexane (100 mL)
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal (5.0 g)
|
Type
|
TEMPERATURE
|
Details
|
heated to about 60° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to afford 10.54 g (99%) of crude product as a foam
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C1(C(NC2=CC(=CC=C12)C(F)(F)F)=O)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |